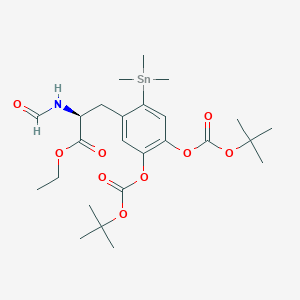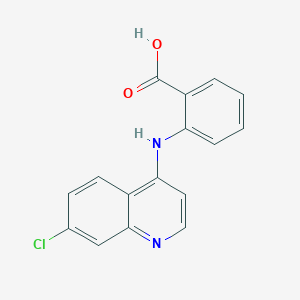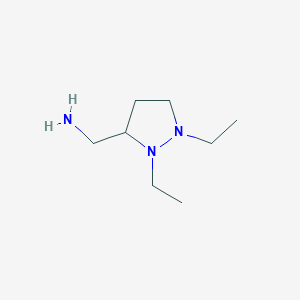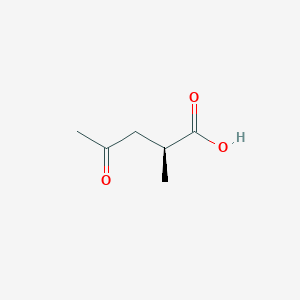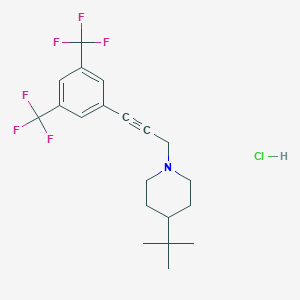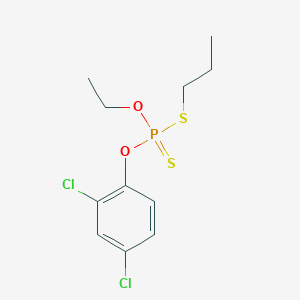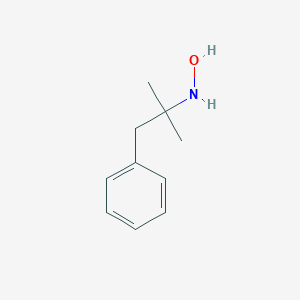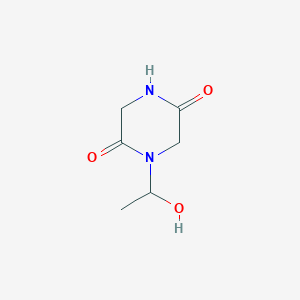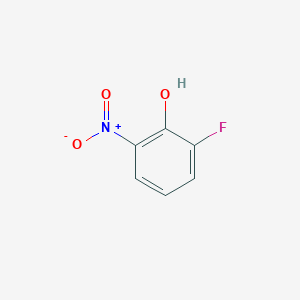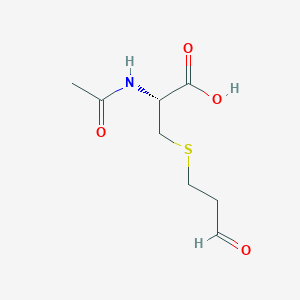
S-(3-Oxopropyl)-N-acetylcysteine
描述
S-(3-Oxopropyl)-N-acetylcysteine: is an organic compound that belongs to the class of cysteine derivatives It is characterized by the presence of an oxopropyl group attached to the sulfur atom of N-acetylcysteine
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of S-(3-Oxopropyl)-N-acetylcysteine typically involves the reaction of N-acetylcysteine with an appropriate oxopropylating agent. One common method is the reaction of N-acetylcysteine with 3-chloropropanone under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of N-acetylcysteine attacks the carbonyl carbon of 3-chloropropanone, resulting in the formation of this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions: S-(3-Oxopropyl)-N-acetylcysteine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The oxopropyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Disulfides or sulfoxides.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: S-(3-Oxopropyl)-N-acetylcysteine is used as a building block in organic synthesis. It can be incorporated into more complex molecules for the development of new materials and compounds.
Biology: In biological research, this compound is studied for its potential role in cellular processes. It may act as a precursor for the synthesis of biologically active molecules.
Medicine: The compound is investigated for its potential therapeutic applications. It may have antioxidant properties and could be used in the development of drugs for treating oxidative stress-related conditions.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and pharmaceuticals. Its unique chemical properties make it valuable for various industrial applications.
作用机制
The mechanism of action of S-(3-Oxopropyl)-N-acetylcysteine involves its interaction with molecular targets and pathways within cells. The oxopropyl group can undergo redox reactions, influencing cellular redox balance. Additionally, the compound may interact with enzymes and proteins, modulating their activity and function. The exact molecular targets and pathways involved are subjects of ongoing research.
相似化合物的比较
N-acetylcysteine: A precursor to S-(3-Oxopropyl)-N-acetylcysteine, known for its antioxidant properties.
S-(3-Aminopropyl)-N-acetylcysteine: Another derivative with different functional groups.
S-(3-Hydroxypropyl)-N-acetylcysteine: A hydroxylated derivative with distinct chemical properties.
Uniqueness: this compound is unique due to the presence of the oxopropyl group, which imparts specific chemical reactivity and potential biological activity. This distinguishes it from other cysteine derivatives and makes it a valuable compound for research and industrial applications.
属性
IUPAC Name |
(2R)-2-acetamido-3-(3-oxopropylsulfanyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO4S/c1-6(11)9-7(8(12)13)5-14-4-2-3-10/h3,7H,2,4-5H2,1H3,(H,9,11)(H,12,13)/t7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOMVCGSUXLINOO-ZETCQYMHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSCCC=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H](CSCCC=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30930745 | |
| Record name | N-(1-Hydroxyethylidene)-S-(3-oxopropyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
140226-30-8 | |
| Record name | S-(3-Oxopropyl)-N-acetylcysteine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140226308 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(1-Hydroxyethylidene)-S-(3-oxopropyl)cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30930745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does S-(3-Oxopropyl)-N-acetylcysteine release acrolein, and what is the toxicological significance of this release?
A1: this compound (oxoPrMCA) can release acrolein through a beta-elimination reaction. [, ] This process is influenced by factors like pH, with a lower pH (e.g., 7.4) significantly decreasing acrolein release. [] The released acrolein is a highly reactive electrophile, capable of damaging cells by interacting with crucial biomolecules. [] Studies using human lung adenoma A549 cells demonstrate that oxoPrMCA's toxicity, measured by inhibition of cell proliferation, is likely linked to this acrolein release. [] Compounds unable to undergo this beta-elimination, like OxoBuMCA, did not show toxicity in these cell studies, further supporting the connection between acrolein release and the compound's toxic effects. []
A2: Glutathione (GSH) plays a crucial role in detoxifying acrolein, a toxic metabolite of cyclophosphamide. [, ] GSH readily conjugates with acrolein, forming 3-oxopropyl glutathione (oxoPrGSH). [] While oxoPrGSH can release acrolein, this release is minimal compared to oxoPrMCA. [] Importantly, exogenous GSH can protect cells from the toxic effects of acrolein, oxoPrMCA, and oxoPrMCA S-oxide, highlighting its role as a defense mechanism against these electrophilic species. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-Methyl-1H-benzo[d]imidazol-1-amine](/img/structure/B128820.png)

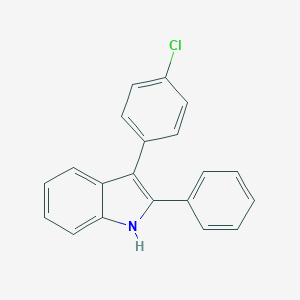

![5,6-Dihydroimidazo[2,1-b][1,3]thiazol-3-ylacetic acid](/img/structure/B128827.png)
